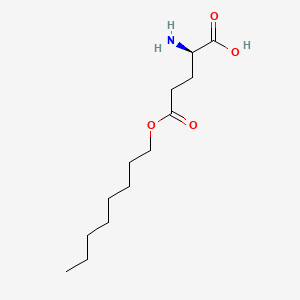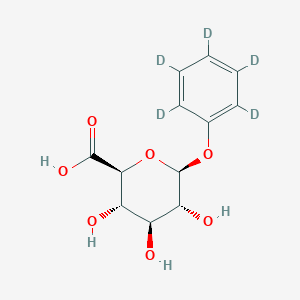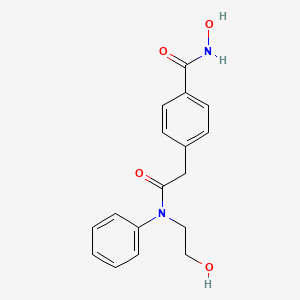
N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide is a compound known for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, thereby affecting gene expression. This compound has shown potential in various therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide typically involves the reaction of 4-aminobenzamide with 2-hydroxyethylamine and phenylacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process is also scaled up, often involving continuous chromatography systems to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides .
科学的研究の応用
N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying HDAC inhibition.
Biology: Employed in research on gene expression and epigenetic regulation.
Medicine: Investigated for its potential in treating cancer, neurodegenerative diseases, and other conditions by modulating gene expression.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
The compound exerts its effects by inhibiting histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in gene expression. The molecular targets include various HDAC isoforms, and the pathways involved are related to cell cycle regulation, apoptosis, and differentiation .
類似化合物との比較
Similar Compounds
N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide: Another HDAC inhibitor with similar structure and function.
N-(4-Aminophenyl)heptanamide: Known for its HDAC inhibitory activity.
N-[4-(Heptanoylamino)phenyl]heptanamide: Also an HDAC inhibitor with comparable properties.
Uniqueness
N-hydroxy-4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzamide is unique due to its specific structure, which allows for selective inhibition of certain HDAC isoforms. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to other HDAC inhibitors .
特性
IUPAC Name |
N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAZNTABYJYOAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B10765216.png)
![5-[[1-[[1-[[1-Amino-8-hydroxy-7-(hydroxyamino)-1,5,6-trioxononan-4-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[1-[4-amino-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10765218.png)
![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B10765219.png)
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine](/img/structure/B10765227.png)

![(1R,3S,5E,7E,11S,12S,13R,15S,16R,17R,19S,23R,25S,27E,29E,33S,34S,35R,37S,38R,39R,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765237.png)
![N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide hydrochloride](/img/structure/B10765241.png)
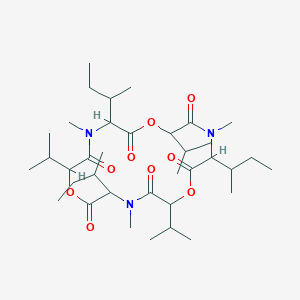
![1-[(4-iodophenyl)methyl]-N-[(6-propan-2-yloxypyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B10765263.png)
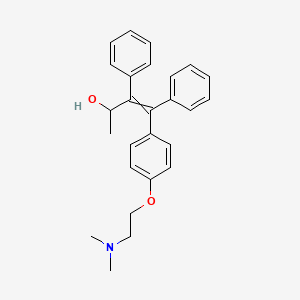
![10-[3-butyl-2-(4-carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765275.png)
![disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10765283.png)
